

physicochemical properties of 4'-Chlorobiphenyl-4-sulfonyl chloride

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Compound of Interest

Compound Name: 4'-Chlorobiphenyl-4-sulfonyl chloride

Cat. No.: B1585763

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An In-depth Technical Guide to **4'-Chlorobiphenyl-4-sulfonyl chloride**: Properties, Applications, and Experimental Protocols

Introduction

4'-Chlorobiphenyl-4-sulfonyl chloride is a highly reactive, bifunctional organic compound that serves as a critical building block in modern synthetic and medicinal chemistry.^[1] Its structure, featuring a chlorinated biphenyl backbone and an electrophilic sulfonyl chloride group, allows for the strategic introduction of the 4'-chlorobiphenyl-4-sulfonyl moiety into a wide range of molecular architectures. This unique combination makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.^{[1][2]}

For researchers and drug development professionals, understanding the nuanced physicochemical properties, reactivity, and handling requirements of this compound is paramount. This guide provides a comprehensive overview, synthesizing technical data with practical, field-proven insights to empower scientists in leveraging this versatile reagent for innovative research and development projects.

Physicochemical and Structural Properties

The intrinsic properties of **4'-Chlorobiphenyl-4-sulfonyl chloride** dictate its behavior in chemical reactions and its handling requirements. These core characteristics are summarized

below.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 20443-74-7 | [3][4][5] |
| Molecular Formula | C ₁₂ H ₈ Cl ₂ O ₂ S | [3][4][5] |
| Molecular Weight | 287.16 g/mol | [3][5][6] |
| IUPAC Name | 4-(4-chlorophenyl)benzenesulfonyl chloride | [4][7] |
| Appearance | White to off-white powder or crystalline solid | [1][8] |
| Melting Point | 106-115 °C | [6][8] |
| Boiling Point | 400.8 ± 28.0 °C (Predicted) | [6] |
| Purity | Typically ≥95% to ≥97% | [1][3][8] |
| Sensitivity | Moisture sensitive | [4][6] |

The compound's high reactivity stems from the potent electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.[2] However, this reactivity also necessitates careful handling, as it reacts violently with water and other protic nucleophiles.[9][10]

Reactivity Profile and Mechanistic Insights

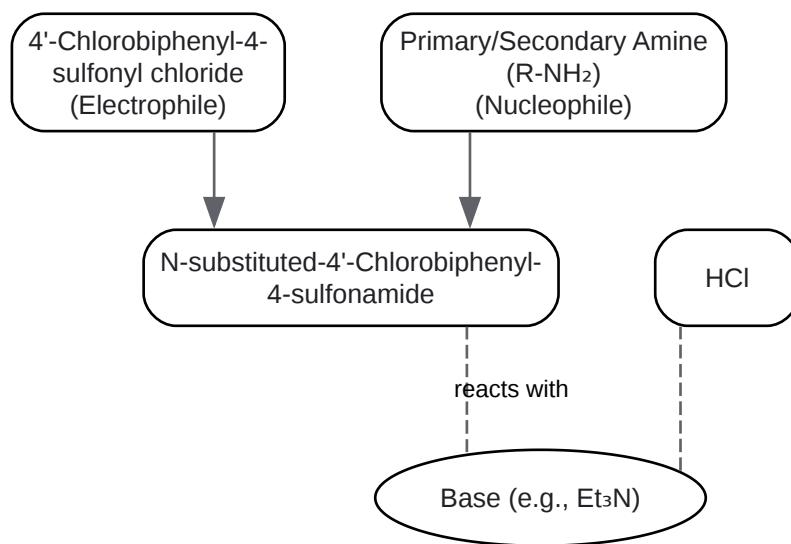
The primary utility of **4'-Chlorobiphenyl-4-sulfonyl chloride** lies in its function as a sulfonylating agent. The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide array of nucleophiles.

Sulfonamide Formation

The most significant reaction in a pharmaceutical context is the formation of sulfonamides through reaction with primary or secondary amines.[1][2] This reaction is fundamental to drug

discovery, as the sulfonamide group is a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets.[11]

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.



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Caption: Reaction schematic for sulfonamide synthesis.

Stability and Incompatibilities

4'-Chlorobiphenyl-4-sulfonyl chloride is stable under recommended storage conditions (cool, dry, inert atmosphere).[10] However, its high reactivity makes it incompatible with several classes of substances:

- Water/Moisture: Reacts violently to liberate toxic and corrosive gases, primarily hydrogen chloride.[9][10]
- Alcohols: Reacts to form sulfonate esters.
- Strong Bases and Amines: Reacts exothermically.[10]

- Strong Oxidizing Agents: Can lead to vigorous reactions.[10]

Experimental Protocols: Synthesis and Characterization

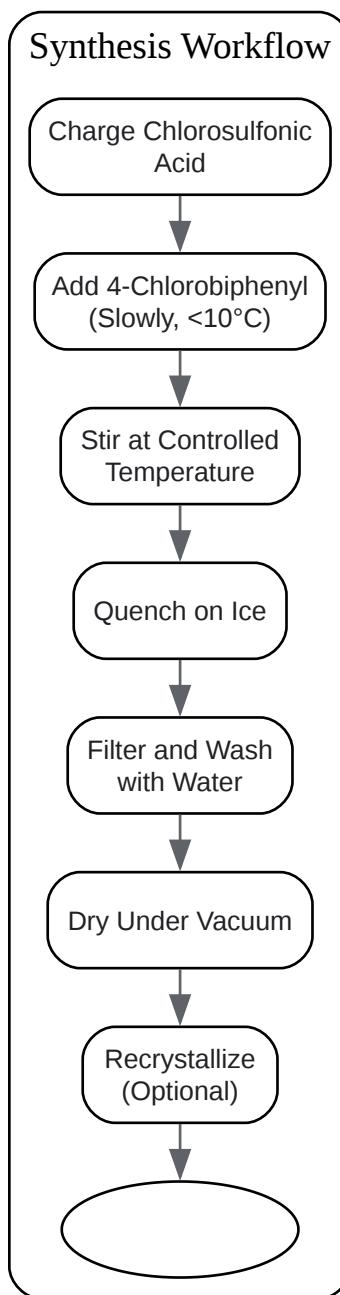
Synthesis via Chlorosulfonation of 4-Chlorobiphenyl

A common industrial method for preparing aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic ring.[12]

Principle: This electrophilic aromatic substitution involves reacting 4-chlorobiphenyl with an excess of chlorosulfonic acid. The chlorosulfonic acid acts as both the sulfonating agent and the solvent. The reaction introduces the $-\text{SO}_2\text{Cl}$ group onto the unsubstituted phenyl ring, primarily at the para position due to steric hindrance.

Step-by-Step Methodology:

- **Reaction Setup:** In a fume hood, equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas).
- **Reagent Charging:** Charge the flask with chlorosulfonic acid (typically 3-4 molar equivalents) and cool it in an ice bath.
- **Substrate Addition:** Slowly add 4-chlorobiphenyl (1 equivalent) portion-wise or dissolved in a suitable inert solvent like a halogenated aliphatic hydrocarbon, maintaining the internal temperature below 10°C.[13]
- **Reaction:** Allow the mixture to stir at a controlled temperature (e.g., 0-25°C) for several hours until the reaction is complete (monitored by TLC or HPLC).[13]
- **Workup:** Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
- **Isolation & Purification:** Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexanes/tetrahydrofuran) can be performed for further purification.[14]



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Caption: General workflow for the synthesis of the title compound.

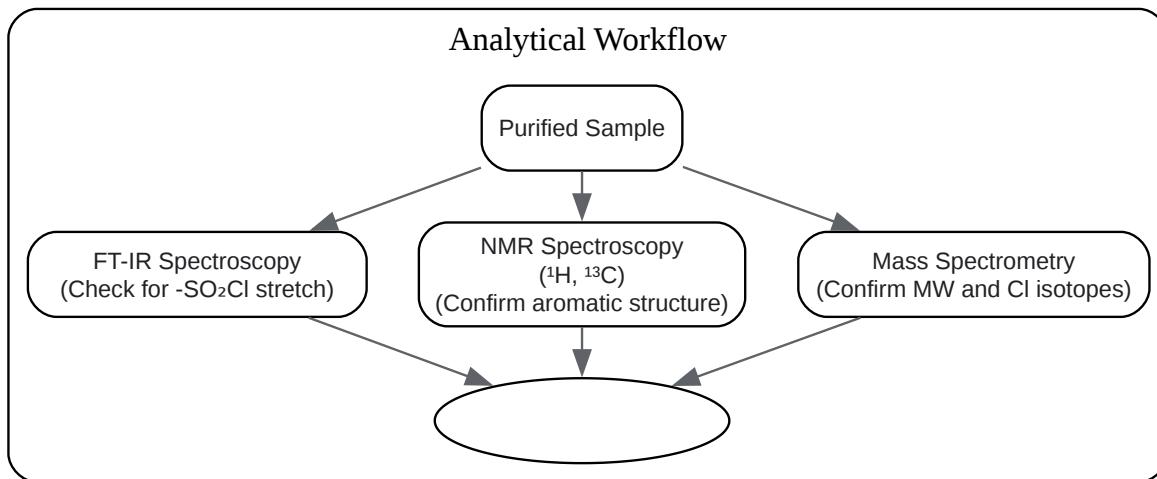
Structural Characterization: A Multi-technique Approach

Confirming the identity and purity of **4'-Chlorobiphenyl-4-sulfonyl chloride** requires a combination of analytical techniques.

Principle: Spectroscopic methods provide a fingerprint of the molecule. IR spectroscopy identifies functional groups, NMR spectroscopy reveals the electronic environment of protons and carbons, and Mass Spectrometry determines the molecular weight and fragmentation pattern.

Step-by-Step Protocol:

- Infrared (IR) Spectroscopy:
 - Acquire a spectrum using KBr pellet or ATR.
 - Expected Peaks: Look for strong characteristic absorption bands for the sulfonyl chloride group at approximately $1410\text{-}1370\text{ cm}^{-1}$ and $1204\text{-}1166\text{ cm}^{-1}$.^[15] Also, expect peaks corresponding to C-H stretching of the aromatic rings ($\sim 3100\text{-}3000\text{ cm}^{-1}$) and C=C stretching within the rings ($\sim 1600\text{-}1450\text{ cm}^{-1}$).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a sample in a deuterated solvent (e.g., CDCl_3). Use a dry solvent due to the compound's reactivity.
 - ^1H NMR: Expect complex multiplets in the aromatic region (approx. 7.3-8.0 ppm). The protons on the ring bearing the sulfonyl chloride group will be further downfield (more deshielded) due to the strong electron-withdrawing effect of the $-\text{SO}_2\text{Cl}$ group.^{[15][16][17]}
 - ^{13}C NMR: Expect multiple signals in the aromatic region (approx. 125-145 ppm).
- Mass Spectrometry (MS):
 - Use an appropriate ionization technique (e.g., Electron Ionization - EI).
 - Expected Data: The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight (286 for the ^{35}Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M , $\text{M}+2$, $\text{M}+4$) will be a key confirmation of the structure.^[15]



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